Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of bromine, chlorine, and phosphonate groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove oxygen atoms or add hydrogen atoms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate derivatives and oxazole-containing molecules. Examples include:
- Dimethyl [2-(4-chlorophenyl)-5-{[(2-bromophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
- Dimethyl [2-(4-fluorophenyl)-5-{[(2-iodophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
Uniqueness
What sets Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate apart is its specific combination of bromine and chlorine atoms, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H17BrClN2O4P |
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Molecular Weight |
471.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H17BrClN2O4P/c1-24-27(23,25-2)18-17(21-11-13-5-3-4-6-15(13)20)26-16(22-18)12-7-9-14(19)10-8-12/h3-10,21H,11H2,1-2H3 |
InChI Key |
WUCRNTWYOVJNOJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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